Tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate
Description
Tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a tert-butyl ester group, an amino group, and a phthalimide moiety, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)25-13(21)7-6-12(14(18)22)19-15(23)10-5-4-9(20)8-11(10)16(19)24/h4-5,8,12,20H,6-7H2,1-3H3,(H2,18,22) |
InChI Key |
PNVGOIWGCAJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1C(=O)C2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phthalimide Moiety: Starting with phthalic anhydride, the phthalimide group is formed through a reaction with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using reagents such as sodium azide followed by reduction.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Coupling Reactions: The final coupling of the phthalimide and amino groups with the ester moiety is achieved through peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its functional groups that mimic natural substrates.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors or activators of specific enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-4-(5-hydroxy-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate: Unique due to its combination of tert-butyl ester, amino, and phthalimide groups.
This compound analogs: Compounds with similar structures but different substituents on the phthalimide or amino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
